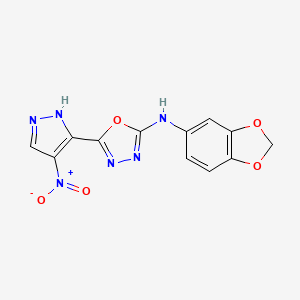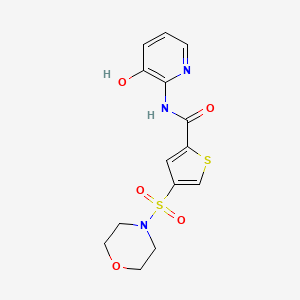![molecular formula C20H27Cl2N3O4S B4333449 2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE](/img/structure/B4333449.png)
2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a benzene derivative, followed by sulfonation and subsequent reactions to introduce the piperidine and carbonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-1,4-dimethylbenzene: A simpler compound with similar chlorinated and methylated benzene structure.
N,N-Dimethyl-4-piperidone: Contains the piperidine and carbonyl groups but lacks the sulfonamide and chlorinated benzene structure.
Uniqueness
2,4-DICHLORO-N,N-DIMETHYL-5-[4-(PIPERIDINE-1-CARBONYL)PIPERIDINE-1-CARBONYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2,4-dichloro-N,N-dimethyl-5-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Cl2N3O4S/c1-23(2)30(28,29)18-12-15(16(21)13-17(18)22)20(27)25-10-6-14(7-11-25)19(26)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGHUTZYVCULCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B4333368.png)
![3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4333371.png)
![3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4333384.png)


![4-[3,5-BIS(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]MORPHOLINE](/img/structure/B4333403.png)

![3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333417.png)
![3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B4333423.png)
![4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B4333429.png)
![N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333437.png)
![N-(4-CHLOROPHENYL)-N-[2-(5-METHYL-2-FURYL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINE](/img/structure/B4333438.png)
![2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE](/img/structure/B4333442.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide](/img/structure/B4333457.png)
